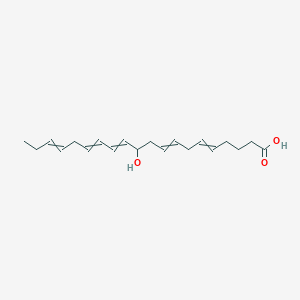

11(S)-HEPE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHSDHMEMMYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enzymatic Architecture of 11(S)-HEPE Biosynthesis from Eicosapentaenoic Acid: A Technical Guide for Researchers

Abstract

11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), with emerging roles in the resolution of inflammation.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of this compound from EPA, with a primary focus on the enzymatic pathways governing its formation. We present detailed experimental protocols for the synthesis and analysis of this compound, quantitative data from key studies, and visualizations of the biosynthetic and signaling pathways to serve as a resource for researchers in lipid biochemistry, pharmacology, and drug development.

Introduction

Eicosapentaenoic acid (EPA), an essential omega-3 fatty acid, is a precursor to a diverse array of bioactive lipid mediators that play critical roles in cellular signaling and the inflammatory response. Among these are the hydroxyeicosapentaenoic acids (HEPEs), a class of oxygenated metabolites with stereospecific biological activities.[2] This guide focuses on the biosynthesis of the 11(S) enantiomer of HEPE, exploring the enzymatic systems responsible for its production from EPA. Understanding the intricacies of this compound biosynthesis is paramount for elucidating its physiological functions and harnessing its therapeutic potential.[1][2]

Enzymatic Pathways of this compound Biosynthesis

The conversion of EPA to 11-HEPE is a stereo- and regio-specific process predominantly catalyzed by lipoxygenase (LOX) enzymes. While other enzyme families, such as cyclooxygenases (COX) and cytochrome P450 (CYP) monooxygenases, can also metabolize EPA to various HEPE isomers, 11S-lipoxygenases are key to the specific production of this compound.[2][3]

Lipoxygenase (LOX) Pathway

Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.[1] The biosynthesis of this compound from EPA via an 11S-lipoxygenase involves a two-step process:

-

Hydrogen Abstraction: The 11S-LOX enzyme stereospecifically abstracts a hydrogen atom from the C-13 position of EPA.[1]

-

Oxygen Insertion: Molecular oxygen is then inserted at the C-11 position to form the unstable intermediate 11(S)-hydroperoxyeicosapentaenoic acid (11(S)-HpEPE).[1] This intermediate is subsequently reduced to the more stable this compound by cellular peroxidases.

A notable example is the 11S-lipoxygenase from the bacterium Enhygromyxa salina, which has been shown to efficiently catalyze the conversion of EPA to this compound.[3]

References

The In Vitro Biological Activity of 11(S)-HEPE: A Technical Guide for Researchers

Introduction: 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) is a mono-hydroxylated metabolite of the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] While other HEPE isomers, such as 5-HEPE, 12-HEPE, and 18-HEPE, have been extensively studied for their roles in inflammation and cell signaling, the specific biological functions of 11-HEPE remain largely uncharacterized.[1] This technical guide synthesizes the current understanding of this compound, outlines hypothesized mechanisms of action, and provides detailed experimental protocols to facilitate future research into this enigmatic lipid mediator. The stereochemistry of oxidized fatty acids is known to be crucial for their biological activity, yet detailed studies on the individual 11(R)-HEPE and this compound enantiomers are lacking.[1]

Quantitative Data Summary

A significant knowledge gap exists regarding the quantitative biological activity of 11-HEPE. Due to the limited research, there is a notable absence of quantitative data such as EC50 or IC50 values for its effects on human cells.[1] The following table summarizes the types of quantitative data that are crucial for characterizing the bioactivity of this compound and highlights the current lack of specific values in the literature.

| Parameter | Description | Reported Value for this compound |

| EC50 | Half-maximal effective concentration for agonistic activity (e.g., receptor activation, phagocytosis enhancement). | Not available in the literature. |

| IC50 | Half-maximal inhibitory concentration for antagonistic activity (e.g., cytokine inhibition, enzyme inhibition). | Not available in the literature.[1][2] |

| Ki | Inhibition constant, indicating the binding affinity of this compound to a target enzyme or receptor. | Not available in the literature. |

| Kd | Dissociation constant, indicating the binding affinity of this compound to its receptor. | Not available in the literature. |

Future research should prioritize generating this quantitative data to accurately assess the potency and efficacy of this compound in various biological systems.

Hypothesized Biological Activities and Signaling Pathways

Based on the activities of other EPA-derived lipid mediators, this compound is hypothesized to play a role in the resolution of inflammation. Potential mechanisms include the inhibition of neutrophil infiltration, modulation of cytokine production, and enhancement of macrophage efferocytosis.

Potential Signaling Mechanisms

The signaling pathways for 11-HEPE have not been elucidated. However, based on related lipid mediators, several mechanisms are plausible.[1][3] It may act as a ligand for G protein-coupled receptors (GPCRs) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[3] Identifying the specific receptor(s) for 11-HEPE is a critical area for future investigation.[2]

Experimental Protocols for In Vitro Characterization

To elucidate the specific biological activities of this compound, standardized in vitro assays are essential.[4] The following protocols are adapted from methodologies used to study related lipid mediators and can be applied to investigate this compound.

Macrophage Phagocytosis Assay

This assay assesses the ability of this compound to enhance the phagocytic capacity of macrophages, a key process in the resolution of inflammation.[4]

Methodology:

-

Macrophage Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation. Plate the PBMCs and allow monocytes to adhere for 2-4 hours. After washing away non-adherent cells, culture the adherent monocytes in RPMI-1640 medium with 10% fetal bovine serum and M-CSF (50 ng/mL) for 5-7 days to differentiate them into macrophages.[4]

-

Phagocytosis Assay: Pre-treat the differentiated macrophages with various concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control for 15-30 minutes.[4]

-

Target Addition: Add fluorescently labeled zymosan particles or apoptotic neutrophils to the macrophage cultures.[4]

-

Incubation & Analysis: Incubate for 60-90 minutes to allow for phagocytosis. Wash the cells to remove non-ingested particles.

-

Quantification: Measure the fluorescence intensity using a plate reader or flow cytometry to quantify the extent of phagocytosis. An increase in fluorescence indicates enhanced phagocytic activity.

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol evaluates the potential anti-inflammatory activity of this compound by measuring its ability to suppress cytokine production in activated macrophages.[2]

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and seed them in a multi-well plate.[2]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[2]

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.[2]

-

Sample Collection: After a suitable incubation period, collect the cell culture supernatant.[2]

-

Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[2]

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated control and determine the IC50 value.[2]

Neutrophil Chemotaxis Assay

This assay determines if this compound can inhibit the migration of neutrophils towards a chemoattractant, a key event in the early stages of inflammation.[3]

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

-

Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control.

-

Assay: Place a known chemoattractant (e.g., LTB4 or fMLP) in the lower wells of the chamber. Add the pre-treated neutrophils to the upper wells.

-

Incubation: Incubate the chamber at 37°C to allow neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a microscope or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase. A reduction in migrated cells indicates an inhibitory effect of this compound.

Conclusion and Future Directions

The biological activity of this compound in vitro is a nascent field of research with significant potential. While currently lacking definitive functional data and quantitative metrics, its structural similarity to other bioactive HEPE isomers suggests it may possess important anti-inflammatory and pro-resolving properties.[5][4]

Key areas for future research include:

-

Receptor Identification: The foremost priority is the identification of the specific cell surface or nuclear receptor(s) for this compound. This is crucial for understanding its molecular mechanism of action.[2]

-

Stereospecific Activity: Direct comparative studies of this compound and 11(R)-HEPE are needed to determine if their biological activities are enantiomer-specific, as is common for lipid mediators.[2]

-

Comprehensive In Vitro Profiling: Utilizing the protocols outlined in this guide to systematically evaluate the effects of this compound on various immune cells, including neutrophils, macrophages, endothelial cells, and platelets, will provide a clearer picture of its role in cellular responses.

-

Metabolic Stability: Investigating the metabolic fate of this compound in vitro will help to identify potential downstream bioactive metabolites.

Elucidating the signaling pathways and biological functions of this compound will be instrumental in determining its potential as a novel therapeutic agent for inflammatory diseases and will contribute to a more complete understanding of the complex roles of EPA-derived metabolites in health and disease.[4]

References

11(S)-HEPE mechanism of action in inflammatory cells

An In-depth Technical Guide on the Mechanism of Action of 11(S)-HEPE in Inflammatory Cells

Abstract

11(S)-hydroxyeicosapentaenoic acid (this compound) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound plays a crucial role in the active resolution of inflammation, a process essential for restoring tissue homeostasis.[1][2] This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and key experimental findings related to the anti-inflammatory and pro-resolving functions of this compound. It details its effects on key inflammatory cells, primarily neutrophils and macrophages, outlines putative signaling pathways, and provides detailed protocols for relevant experimental investigation. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in inflammatory diseases.

Biosynthesis of this compound

This compound is synthesized from EPA through stereo- and regiospecific enzymatic reactions. The primary enzymes involved belong to the lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP450) families.[1][3]

-

Lipoxygenase (LOX) Pathway : This is a major pathway for this compound synthesis. 11-lipoxygenase enzymes catalyze the insertion of molecular oxygen at the C-11 position of EPA to form the unstable intermediate 11-hydroperoxyeicosapentaenoic acid (11-HpEPE). This intermediate is subsequently reduced by peroxidases to the more stable this compound.[2]

-

Cyclooxygenase (COX) Pathway : Both COX-1 and COX-2 can metabolize EPA to 11-HpEPE, which is then reduced to 11-HEPE.[3] Aspirin-acetylated COX-2, in particular, alters its catalytic activity to favor the production of hydroxylated fatty acids from EPA.[3][4]

-

Cytochrome P450 (CYP450) Pathway : CYP450 monooxygenases can also contribute to the formation of various HEPE isomers, including 11-HEPE, from EPA.[1][3]

The stereochemistry of the hydroxyl group is critical for biological activity and is determined by the specific enzyme involved in the synthesis.[5]

Mechanism of Action in Inflammatory Cells

This compound exerts its pro-resolving effects by modulating the activity of key inflammatory cells, primarily neutrophils and macrophages.[1] The general mechanism is believed to involve binding to specific cell surface receptors, which triggers intracellular signaling cascades that ultimately alter cellular function to suppress inflammation and promote resolution.[1][5]

Effects on Neutrophils

Neutrophils are the first responders to sites of inflammation. While crucial for host defense, their excessive infiltration and prolonged activation can cause significant tissue damage. This compound contributes to inflammation resolution by:

-

Inhibiting Neutrophil Infiltration : It reduces the recruitment of neutrophils to the site of inflammation.[2] This effect may be achieved by interfering with chemokine signaling or by downregulating the expression of adhesion molecules.[5]

Effects on Macrophages

Macrophages are critical for clearing apoptotic cells (efferocytosis) and cellular debris, a hallmark of successful inflammation resolution. This compound modulates macrophage function by:

-

Enhancing Phagocytosis : It increases the phagocytic capacity of macrophages, facilitating the clearance of apoptotic neutrophils and other debris from the inflamed site.[1]

-

Modulating Cytokine Production : It is thought to shift the cytokine profile from a pro-inflammatory state (e.g., reduced TNF-α, IL-1β, IL-6) to an anti-inflammatory state (e.g., increased IL-10).[2][5][6]

Signaling Pathways

The precise signaling pathways for this compound are an active area of research. However, based on the actions of other SPMs, several mechanisms have been proposed.[2][5]

-

Receptor-Mediated Signaling : It is highly likely that this compound acts through a G protein-coupled receptor (GPCR). While a specific receptor has not been definitively identified for 11-HEPE, other SPMs like Resolvin D1 and Lipoxin A4 are known to activate GPCRs such as GPR32 and ALX/FPR2.[4][7][8][9] Activation of such a receptor would initiate downstream signaling cascades.

-

Modulation of Nuclear Receptors : Some lipid mediators can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[5][6] PPARγ activation in macrophages is known to inhibit the expression of pro-inflammatory genes.[6]

-

Intracellular Signaling Cascades : Downstream effects may include the modulation of key inflammatory pathways such as NF-κB and MAPK/ERK, as well as changes in intracellular calcium levels.[4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Resolvins: Potent Pain Inhibiting Lipid Mediators via Transient Receptor Potential Regulation [frontiersin.org]

- 8. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]

11(S)-HEPE: A Technical Guide to its Function in the Immune Response

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[1][2] It is increasingly recognized as a member of the specialized pro-resolving mediators (SPMs), a class of bioactive lipids that actively orchestrate the resolution of inflammation.[1] Unlike pro-inflammatory mediators that initiate and amplify the inflammatory response, SPMs like this compound are involved in the termination of inflammation and the restoration of tissue homeostasis.[3][4] This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and key experimental findings related to the immunomodulatory functions of this compound. It details its effects on key innate immune cells, outlines hypothesized signaling pathways, and provides detailed experimental protocols for its study.

Biosynthesis of this compound

The conversion of EPA to 11-HEPE is accomplished through the action of three major enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[5] The stereochemistry of the resulting 11-HEPE molecule—either the (S) or (R) enantiomer—is critically dependent on the generating enzyme and determines its biological activity.[1][6]

-

Lipoxygenase (LOX) Pathway: Various LOX isoforms can oxygenate EPA at different positions.[5] The 11-LOX enzymes are key in stereospecifically inserting molecular oxygen to form 11(S)-hydroperoxyeicosapentaenoic acid (11-HpEPE), which is then rapidly reduced to this compound.[1][7]

-

Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 can metabolize EPA to produce 11-HpEPE, which is subsequently reduced to 11-HEPE.[5] Notably, COX-derived synthesis from related fatty acids typically yields the (R) configuration, suggesting this pathway is more likely to produce 11(R)-HEPE.[6]

-

Cytochrome P450 (CYP) Pathway: Certain CYP enzymes can also metabolize EPA to form various HEPE regioisomers, including 11-HEPE.[5][8]

Core Functions in Immune Response

Emerging research indicates that 11-HEPE possesses anti-inflammatory and pro-resolving properties.[1] Its primary functions involve modulating the activity of key innate immune cells to facilitate the transition from an inflammatory to a pro-resolving state.[3]

-

Inhibition of Neutrophil Infiltration: A key role of SPMs is to limit the recruitment of neutrophils to sites of inflammation, thereby preventing excessive tissue damage.[6] 11-HEPE is hypothesized to inhibit neutrophil infiltration, a critical step in dampening the acute inflammatory response.[1][3][6]

-

Enhancement of Macrophage Efferocytosis: The clearance of apoptotic cells (efferocytosis) by macrophages is a hallmark of successful inflammation resolution.[6] 11-HEPE is believed to enhance the phagocytic capacity of macrophages, promoting the removal of cellular debris and spent neutrophils.[1][3]

-

Modulation of Cytokine Production: 11-HEPE may contribute to the resolution of inflammation by shifting the cytokine balance from pro-inflammatory to anti-inflammatory.[1] In vitro studies have shown that a mixture of HEPEs, including 11-HEPE, can suppress the expression of pro-inflammatory genes in macrophages.[9]

Quantitative Data on this compound Activity

While comprehensive quantitative data for this compound remains an active area of research, several studies provide key insights into its production and effects.[6]

Table 1: Effect of Dietary EPA on HEPE Levels in Murine Adipose Tissue This data summarizes the fold-increase in HEPE isomers in female C57BL/6J mice fed a high-fat diet supplemented with EPA for 13 weeks compared to a control high-fat diet.[8]

| Analyte | Fold Increase with EPA Supplementation |

| 11-HEPE | 15 - 107-fold[8] |

| 5-HEPE | 15 - 107-fold[8] |

| 9-HEPE | 15 - 107-fold[8] |

| 15-HEPE | 15 - 107-fold[8] |

| 8-HEPE | 55-fold[8] |

Table 2: Effect of HEPE Mixture on Pro-inflammatory Gene Expression in Macrophages This table shows the effect of a 1 µM mixture of HEPEs (containing 5-, 9-, 11-, 12-, 15-, and 18-HEPE) on palmitate-induced gene expression in macrophages.[9]

| Gene Target | Effect of HEPE Mixture |

| iNOS | Suppression of mRNA levels[9] |

| TNFα | Suppression of mRNA levels[9] |

| IL-1β | Suppression of mRNA levels[9] |

| IL-6 | Suppression of mRNA levels[9] |

Table 3: Biocatalytic Production of this compound This table presents quantitative results from the bioconversion of EPA to this compound using recombinant E. coli expressing 11S-LOX from Emiliania salina.[7]

| Parameter | Value |

| Substrate | 3 mM EPA |

| Product Concentration | 2.4 mM this compound[7] |

| Reaction Time | 80 min[7] |

| Conversion Yield | 80.0%[7] |

| Volumetric Productivity | 40.4 µM min⁻¹[7] |

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the pro-resolving actions of this compound are still under active investigation.[1]

-

Receptor Interaction: A specific cell surface receptor for 11-HEPE has not yet been definitively identified.[6] It is hypothesized that 11-HEPE may act through a G-protein coupled receptor (GPCR), similar to other lipid mediators, to initiate intracellular signaling cascades that dampen inflammation.[6]

-

Modulation of Nuclear Receptors: An alternative or complementary mechanism involves direct interaction with nuclear receptors.[6] Some HEPE isomers can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[6] Activation of these transcription factors generally leads to broad anti-inflammatory effects by regulating the expression of genes involved in inflammation and metabolism.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, quantification, and functional analysis of this compound.

Protocol 1: Enzymatic Synthesis and Purification of this compound

This protocol is adapted for the production of this compound using a recombinant 11S-lipoxygenase.[1][7]

-

Materials:

-

Procedure:

-

Enzymatic Reaction: Cultivate and harvest recombinant E. coli cells. Resuspend cells in the reaction buffer. Add EPA (dissolved in ethanol) to the cell suspension to initiate the reaction (e.g., final concentration of 3 mM EPA).[7] Incubate at a controlled temperature (e.g., 25°C) with shaking for 80 minutes.[7]

-

Extraction: Terminate the reaction by acidifying the mixture to pH ~3.5 with HCl. Extract the lipids twice with an equal volume of ethyl acetate.[5] Vortex and centrifuge to separate the phases. Pool the upper organic layers.

-

Purification (SPE): Condition a C18 SPE cartridge with methanol, followed by water.[5] Load the organic extract. Wash the cartridge with water, followed by a low-percentage organic solvent (e.g., 15% methanol) to remove impurities. Elute the HEPEs with pure methanol.[10]

-

Solvent Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas.[5] Reconstitute the dried residue in a suitable solvent for analysis.

-

Protocol 2: Quantification of 11-HEPE by UPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of 11-HEPE.[5][10]

-

Instrumentation & Reagents:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase UPLC column.

-

LC-MS grade solvents: Acetonitrile, Methanol, Water, Formic Acid.

-

11-HEPE analytical standard and a deuterated internal standard (e.g., 11-HETE-d8).

-

-

Procedure:

-

Sample Preparation: To the biological sample (e.g., plasma, cell supernatant) or reconstituted extract, add a known amount of the deuterated internal standard.[10] Perform SPE as described in Protocol 1 to extract and concentrate the lipids.

-

Chromatography: Separate the lipids on the C18 column using a gradient elution. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[1] Monitor the specific precursor-to-product ion transitions for both 11-HEPE and the internal standard.

-

Quantification: Construct a standard curve using the analytical standard. Quantify the amount of 11-HEPE in the sample by comparing the ratio of its peak area to the peak area of the internal standard against the standard curve.

-

Protocol 3: In Vitro Neutrophil Chemotaxis Assay

This is a representative protocol to assess the effect of this compound on neutrophil migration.

-

Materials:

-

Isolated human or murine neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 3-5 µm pores).

-

Chemoattractant (e.g., LTB₄ or fMLP).

-

This compound.

-

Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

-

-

Procedure:

-

Preparation: Pre-treat isolated neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Chamber Setup: Add the chemoattractant to the lower wells of the chemotaxis chamber. Place the membrane over the lower wells.

-

Cell Loading: Add the pre-treated neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow cell migration.

-

Analysis: Remove the membrane and discard non-migrated cells from the top surface. Fix and stain the membrane to visualize the migrated cells on the underside. Count the number of migrated cells per high-power field using a microscope. Compare the migration in this compound-treated groups to the vehicle control.

-

Conclusion and Future Directions

This compound is a promising bioactive lipid mediator with significant potential in the resolution of inflammation.[3] Its capacity to modulate the functions of key innate immune cells, such as neutrophils and macrophages, positions it as a critical component of the body's pro-resolving armamentarium.[3] However, the field is still developing, and future research should focus on several key areas:

-

Definitive Receptor Identification: The foremost priority is the identification and characterization of the specific receptor(s) for this compound to fully elucidate its downstream signaling pathways.[3]

-

Stereospecific Activities: A thorough investigation into the distinct biological activities of this compound versus 11(R)-HEPE is required.

-

In Vivo Efficacy: More extensive studies in preclinical models of inflammatory diseases are needed to validate its therapeutic potential.

-

Clinical Relevance: Translating the findings from preclinical models to human inflammatory conditions will be the ultimate goal, potentially leading to new therapeutic strategies based on promoting inflammation resolution.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Hydroxyeicosapentaenoic acids and epoxyeicosatetraenoic acids attenuate early occurrence of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the 11(S)-HEPE Signaling Pathway in Neutrophils

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

11-hydroxyeicosapentaenoic acid (11(S)-HEPE) is an omega-3 fatty acid-derived lipid mediator with significant roles in the active resolution of inflammation. As a metabolite of eicosapentaenoic acid (EPA), this compound is classified among the specialized pro-resolving mediators (SPMs), which are critical for returning inflamed tissues to homeostasis. This document provides a comprehensive technical overview of the this compound signaling pathway in neutrophils, the first responders in the innate immune response. It details the current understanding of its mechanism of action, its effects on key neutrophil functions, and detailed experimental protocols for its study. The central role of this compound is to limit excessive neutrophil infiltration and activity, thereby preventing chronic inflammation and tissue damage.[1] While the precise receptor and downstream pathway are areas of active investigation, this guide synthesizes the current knowledge to provide a framework for researchers and therapeutic development.

Biosynthesis and Role in Inflammation Resolution

This compound is synthesized from EPA through the action of lipoxygenase (LOX) and cytochrome P450 (CYP450) enzymes.[1] During the acute inflammatory response, a "class-switching" of lipid mediator synthesis occurs, shifting from pro-inflammatory mediators (like leukotrienes) to pro-resolving mediators like this compound and resolvins.[2] This switch is essential for dampening the inflammatory response and initiating the healing process. The primary function of this compound in this context is to modulate the activity of key immune cells, particularly neutrophils, to facilitate a return to tissue homeostasis.[1]

The this compound Signaling Pathway in Neutrophils

While the dedicated receptor for this compound on neutrophils has not yet been definitively identified, its actions are consistent with signaling through a G-protein coupled receptor (GPCR), similar to other SPMs like Resolvin D1 (RvD1) which utilizes GPR32 and ALX/FPR2.[3][4][5][6] The proposed signaling cascade, based on the known effects of related lipid mediators on neutrophils, is as follows:

-

Receptor Binding: this compound binds to a putative GPCR on the neutrophil surface.

-

G-Protein Activation: Ligand binding activates an associated heterotrimeric G-protein (likely Gq/11), causing the exchange of GDP for GTP and the dissociation of the Gα and Gβγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gα subunit stimulates PLC.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[7] This transient increase in cytosolic Ca²+ is a critical signaling node.

-

Cellular Response: The signaling cascade culminates in the modulation of key neutrophil functions, most notably the inhibition of chemotaxis, which prevents excessive neutrophil accumulation at the inflammatory site.[1][8]

Visualization of the Proposed Signaling Pathway

Caption: Proposed this compound signaling cascade in neutrophils.

Functional Effects on Neutrophils & Quantitative Data

The primary pro-resolving action of this compound is the regulation of neutrophil activity. While specific quantitative data such as EC₅₀ values for this compound on human neutrophils are not yet widely established in the literature, its qualitative effects are significant.

| Functional Outcome | Description | Key Signaling Mediator(s) |

| Inhibition of Chemotaxis | This compound reduces the migration of neutrophils toward chemoattractants, limiting their infiltration into inflamed tissues.[1][8] This is a hallmark of pro-resolving mediators. | Intracellular Ca²⁺, Cytoskeletal rearrangement |

| Modulation of Ca²⁺ Flux | Binding of this compound is proposed to trigger a transient release of intracellular calcium, a crucial step for many neutrophil functions.[7][9][10] Unlike pro-inflammatory stimuli, this signal likely leads to resolution-promoting activities. | IP3, G-protein |

| Regulation of Adhesion | By modulating signaling, this compound may alter the expression or affinity of adhesion molecules like CD11b, preventing excessive adhesion to the endothelium.[11][12] | Protein Kinase C (PKC) |

| Modulation of ROS Production | As a pro-resolving agent, this compound is expected to dampen excessive Reactive Oxygen Species (ROS) production, thereby limiting bystander tissue damage caused by the neutrophil respiratory burst. | Ca²⁺, PKC |

Key Experimental Protocols

Studying the effects of this compound requires robust protocols for isolating and analyzing primary human neutrophils, which are notoriously short-lived and sensitive to manipulation.[13]

Human Neutrophil Isolation

This protocol describes the isolation of polymorphonuclear leukocytes (PMNs) from whole blood.[14]

-

Blood Collection: Aseptically collect human venous blood into tubes containing an anticoagulant (e.g., heparin).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Harvesting: After centrifugation, two leukocyte layers will be visible. Aspirate and discard the upper layer containing mononuclear cells. Carefully collect the lower layer containing PMNs and the underlying erythrocyte pellet.

-

Dextran Sedimentation: Resuspend the PMN/erythrocyte pellet in a dextran solution to sediment the red blood cells. Allow to stand for 20-30 minutes.

-

Hypotonic Lysis: Collect the leukocyte-rich supernatant and subject it to hypotonic lysis using sterile water to remove any remaining red blood cells. Immediately restore isotonicity with a concentrated salt solution.

-

Washing and Resuspension: Wash the resulting neutrophil pellet with a suitable buffer (e.g., HBSS). Perform a cell count and assess viability (e.g., via Trypan Blue exclusion). Resuspend the cells at the desired concentration for downstream assays.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the migratory response of neutrophils to a chemoattractant and the inhibitory effect of this compound.[1][15]

-

Chamber Setup: Use a 96-well Boyden chamber with a porous membrane (typically 3-5 µm pore size).

-

Loading Lower Chamber: Add a known chemoattractant (e.g., IL-8 or fMLP) to the lower wells of the chamber.

-

Cell Preparation: Pre-incubate isolated neutrophils with various concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.

-

Loading Upper Chamber: Add the pre-treated neutrophils to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

Quantification: After incubation, remove non-migrated cells from the top of the membrane. Quantify the migrated cells on the underside of the membrane by staining (e.g., with DAPI) and microscopic counting, or by using a fluorescent plate reader after lysing the cells and measuring a neutrophil-specific enzyme like myeloperoxidase.

Visualization of Experimental Workflow

Caption: Workflow for a neutrophil chemotaxis inhibition assay.

Conclusion and Future Directions

This compound is a promising bioactive lipid mediator that plays a crucial role in orchestrating the resolution of inflammation by controlling neutrophil trafficking and function.[1] Its ability to inhibit neutrophil migration marks it as a key endogenous regulator that prevents the excessive tissue damage associated with prolonged inflammation.

For researchers and drug developers, the this compound pathway presents a compelling target for novel anti-inflammatory and pro-resolving therapeutics. Future research should prioritize:

-

Definitive Receptor Identification: Unambiguously identifying and characterizing the specific receptor(s) for this compound on neutrophils is critical for understanding its mechanism and for targeted drug design.

-

Pathway Elucidation: Detailed mapping of the downstream signaling molecules and their interactions will provide a more complete picture of how this compound modulates neutrophil behavior.

-

In Vivo Efficacy: Further evaluation of this compound in preclinical models of inflammatory diseases is necessary to translate the in vitro findings into therapeutic potential.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and stable compounds for clinical use.

A deeper understanding of the this compound signaling pathway will undoubtedly pave the way for innovative therapies that promote inflammation resolution rather than simply suppressing its symptoms.

References

- 1. benchchem.com [benchchem.com]

- 2. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]

- 3. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]

- 4. Identification of Chemotype Agonists for Human Resolvin D1 Receptor DRV1 with Pro-Resolving Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Chemotype Agonists for Human Resolvin D1 Receptor DRV1 with Pro-Resolving Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and function of resolvin RvD1n‐3 DPA receptors in oral epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatidylinositol 3'-kinase-mediated calcium mobilization regulates chemotaxis in phosphatidic acid-stimulated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcium influx requirement for human neutrophil chemotaxis: inhibition by lanthanum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The involvement of calcium and protein kinase C in modulating agonist-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The impact of neutrophil extracellular trap from patients with systemic lupus erythematosus on the viability, CD11b expression and oxidative burst of healthy neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studying Neutrophil Function in vitro: Cell Models and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Set of Screening Techniques for a Quick Overview of the Neutrophil Function [jove.com]

- 15. criver.com [criver.com]

Enzymatic Synthesis of 11(S)-HEPE by Cyclooxygenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 11-hydroxyeicosapentaenoic acid (11-HEPE), with a specific focus on the role of cyclooxygenase (COX) enzymes. While multiple enzymatic pathways, including lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases, contribute to the formation of 11-HEPE from eicosapentaenoic acid (EPA), this document will delve into the nuances of the COX-mediated pathway. Particular attention is given to the stereochemical outcomes of the reaction, detailed experimental protocols for in vitro synthesis and analysis, and the current understanding of the downstream signaling pathways of the biologically relevant 11(S)-HEPE isomer. This guide aims to be a valuable resource for researchers in lipid biochemistry, pharmacology, and drug development investigating the therapeutic potential of this important lipid mediator.

Introduction: The Significance of this compound

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a precursor to a diverse array of bioactive lipid mediators, collectively known as eicosanoids. Among these, the hydroxyeicosapentaenoic acids (HEPEs) have garnered significant interest for their roles in physiological and pathological processes, particularly in the resolution of inflammation. 11-HEPE, a monohydroxylated derivative of EPA, exists as two stereoisomers: this compound and 11(R)-HEPE. The stereochemistry of these molecules is critical, as it dictates their biological activity. This compound, in particular, is emerging as a key player in modulating the activity of immune cells and promoting the resolution of inflammation.[1]

The Cyclooxygenase Pathway in 11-HEPE Synthesis

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are the key enzymes in the biosynthesis of prostanoids. There are two main isoforms, COX-1 and COX-2, which catalyze the conversion of arachidonic acid (AA) and other polyunsaturated fatty acids into prostaglandin endoperoxides.

Native COX-2 and the Formation of 11(R)-HEPE

Native COX-2 can oxygenate EPA to form various products. As a minor activity alongside prostaglandin synthesis, COX-2 can produce monohydroxy fatty acids. Studies on the metabolism of arachidonic acid by native COX-2 have shown the formation of 11(R)-HETE as a byproduct.[2][3][4] It is therefore inferred that when EPA is used as a substrate, native COX-2 is likely to produce 11(R)-HEPE. The formation of the S-enantiomer by native COX-2 has not been reported to be a significant pathway.

Aspirin-Acetylated COX-2: A Shift in Catalytic Activity

Aspirin, a non-steroidal anti-inflammatory drug (NSAID), irreversibly acetylates a serine residue (Ser-530 in human COX-2) in the active site of both COX-1 and COX-2.[4] While this acetylation completely inhibits the cyclooxygenase activity of COX-1, it modifies the catalytic activity of COX-2, transforming it into a lipoxygenase-like enzyme.[2] This "aspirin-triggered" pathway is well-known for converting arachidonic acid to 15(R)-HETE.[2][4][5] When EPA is the substrate, aspirin-acetylated COX-2 also favors the production of hydroxylated fatty acids, with a strong preference for the R-stereoisomer.[6][7] Therefore, the enzymatic synthesis of this compound via aspirin-acetylated COX-2 is not a favorable route.

Quantitative Data on Cyclooxygenase Activity with EPA

Specific kinetic data for the production of 11-HEPE from EPA by cyclooxygenase is limited in the literature. Most detailed kinetic studies of COX-2 have been performed using arachidonic acid as the substrate. However, some data is available for EPA and for the effects of aspirin acetylation on COX-2 activity with arachidonic acid, which can provide some insights.

Table 1: Kinetic Parameters of Cyclooxygenase-2

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax / kcat | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) |

| Human COX-2 (native) | Arachidonic Acid | Prostaglandins, HETEs | ~10.4 | - | 0.20 s⁻¹ |

| Human COX-2 (aspirin-acetylated) | Arachidonic Acid | 15(R)-HETE, 15(R)-PGs | ~3.8 | - | 0.02 s⁻¹ for PG formation |

| Ovine COX-2 (native) | Eicosapentaenoic Acid | - | Similar to AA | - | - |

Experimental Protocols

In Vitro Enzymatic Synthesis of 11-HEPE using Recombinant Human COX-2

This protocol is adapted from methods used for the synthesis of hydroxylated fatty acids from arachidonic acid and can be applied for the synthesis of 11-HEPE from EPA.

Materials:

-

Recombinant human COX-2 (purified)

-

Eicosapentaenoic acid (EPA)

-

Aspirin (acetylsalicylic acid)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Hematin

-

L-Tryptophan

-

Indomethacin (for control reactions)

-

Ethyl acetate

-

Methanol

-

Solid-phase extraction (SPE) cartridges (C18)

Procedure:

-

Enzyme Preparation (for Aspirin-Acetylated COX-2):

-

Pre-incubate the purified recombinant human COX-2 with a 100-fold molar excess of aspirin in Tris-HCl buffer for 30-60 minutes at 37°C to ensure complete acetylation.[3]

-

-

Reaction Mixture Preparation:

-

In a glass reaction tube, prepare the reaction buffer containing 100 mM Tris-HCl (pH 8.0), 1 µM hematin, and 1 mM L-tryptophan.

-

Add the native or aspirin-acetylated COX-2 enzyme to the reaction buffer. The final enzyme concentration will need to be optimized but is typically in the range of 0.1-1 µM.

-

-

Substrate Addition:

-

Prepare a stock solution of EPA in ethanol.

-

Initiate the reaction by adding the EPA solution to the reaction mixture to a final concentration of 10-50 µM. The final ethanol concentration should be kept below 1% (v/v) to avoid enzyme denaturation.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 10-20 minutes with gentle agitation.

-

-

Reaction Termination and Extraction:

-

Terminate the reaction by adding 2 volumes of ice-cold ethyl acetate containing an antioxidant (e.g., BHT).

-

Acidify the mixture to pH 3-4 with dilute HCl to protonate the fatty acids.

-

Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Collect the upper organic layer. Repeat the extraction twice.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the pooled organic extracts onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the HEPEs with 5 mL of methanol.

-

Evaporate the methanol under a stream of nitrogen gas.

-

Chiral Separation and Analysis of 11-HEPE Isomers by HPLC

Materials:

-

Purified 11-HEPE sample (from the enzymatic reaction)

-

This compound and 11(R)-HEPE analytical standards

-

HPLC system with a UV or mass spectrometer detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

-

Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol, acetic acid)

Procedure:

-

Sample Preparation:

-

Reconstitute the dried, purified 11-HEPE sample in a small volume of the initial mobile phase.

-

Prepare standard solutions of this compound and 11(R)-HEPE in the mobile phase.

-

-

HPLC Conditions (Example):

-

Column: Chiralpak AD-H (or similar polysaccharide-based chiral column)

-

Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid (e.g., 95:5:0.1, v/v/v). The exact ratio may need to be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 235 nm (for the conjugated diene system in HEPEs) or by mass spectrometry for higher sensitivity and specificity.

-

Column Temperature: 25°C

-

-

Analysis:

-

Inject the sample and standards onto the HPLC system.

-

Identify the peaks for this compound and 11(R)-HEPE by comparing their retention times with the analytical standards.

-

Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve generated from the standards.

-

Signaling Pathways of this compound

This compound is recognized as a pro-resolving lipid mediator that can modulate the activity of key immune cells, particularly macrophages and neutrophils, to facilitate the resolution of inflammation.[1] The precise signaling mechanisms are still under active investigation, but current evidence points towards the involvement of G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).

Putative Receptors and Downstream Effects

-

G-Protein Coupled Receptors (GPCRs): this compound is thought to exert some of its effects by binding to specific GPCRs on the surface of immune cells. GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) is a candidate receptor for various omega-3 fatty acid-derived lipid mediators and may be involved in this compound signaling.[8]

-

Peroxisome Proliferator-Activated Receptors (PPARs): HEPEs can act as ligands for PPARs, particularly PPARα and PPARγ.[8] PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in inflammation and lipid metabolism.

Modulation of Inflammatory Signaling Cascades

Activation of these receptors by this compound can lead to the modulation of key intracellular signaling pathways that are central to the inflammatory response:

-

Inhibition of NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of pro-inflammatory gene expression. This compound has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8]

-

Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also involved in inflammatory signaling. This compound may modulate these pathways to further dampen the inflammatory response.[8]

Effects on Immune Cells

-

Macrophages: this compound can promote the polarization of macrophages towards a pro-resolving M2 phenotype, which is characterized by enhanced phagocytosis of apoptotic cells and cellular debris, and the production of anti-inflammatory cytokines.[1]

-

Neutrophils: this compound can inhibit neutrophil chemotaxis and infiltration into inflamed tissues, thereby limiting tissue damage caused by excessive neutrophil activity.[1]

Visualizations

Enzymatic Synthesis of 11-HEPE by Cyclooxygenase

Caption: Enzymatic conversion of EPA to 11-HEPE by native and aspirin-acetylated COX-2.

Experimental Workflow for 11-HEPE Synthesis and Analysis

Caption: Workflow for the synthesis, purification, and analysis of 11-HEPE.

Downstream Signaling Pathway of this compound in Macrophages

Caption: Putative signaling pathway of this compound in macrophages.

Conclusion

The enzymatic synthesis of this compound by cyclooxygenase is a nuanced process. While native COX-2 produces the 11(R)-epimer as a minor byproduct, the well-established shift in stereoselectivity of aspirin-acetylated COX-2 towards R-hydroxylated fatty acids makes it an unlikely candidate for the direct synthesis of this compound. For researchers aiming to produce this compound enzymatically, lipoxygenase-based systems may offer a more direct and stereospecific route. Nevertheless, understanding the interaction of EPA with both native and acetylated COX-2 is crucial for elucidating the complex interplay of lipid mediator production in inflammatory settings. The pro-resolving activities of this compound, mediated through GPCR and PPAR signaling pathways, highlight its therapeutic potential and underscore the importance of continued research into its synthesis, metabolism, and biological functions.

References

- 1. benchchem.com [benchchem.com]

- 2. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15 R-prostaglandins that inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Emerging Role of 11(S)-HEPE in the Resolution of Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly orchestrated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs), a class of bioactive lipid mediators derived from polyunsaturated fatty acids, are key players in this process. Among these, 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE), a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), is emerging as a potential mediator with pro-resolving functions. While research into this compound is less extensive than for other SPMs like resolvins and lipoxins, current evidence suggests its involvement in key resolution processes, including the inhibition of neutrophil infiltration and the promotion of macrophage-mediated clearance of apoptotic cells. This technical guide provides a comprehensive overview of the biosynthesis, proposed mechanisms of action, and the current state of knowledge regarding this compound in resolving inflammation.

Biosynthesis of this compound

This compound is synthesized from its precursor, eicosapentaenoic acid (EPA), through the action of several enzymatic pathways. The stereospecificity of the "S" configuration is crucial for its biological activity and is primarily achieved through the action of specific lipoxygenase (LOX) enzymes.

Key Enzymatic Pathways:

-

Lipoxygenase (LOX) Pathway: This is considered the primary route for the stereospecific synthesis of this compound. Specifically, 11-lipoxygenase (11-LOX) directly oxygenates EPA at the 11th carbon position to form 11(S)-hydroperoxyeicosapentaenoic acid (11(S)-HpEPE), which is then rapidly reduced to this compound by cellular peroxidases.

-

Cyclooxygenase (COX) Pathway: While primarily known for prostaglandin synthesis, COX enzymes can also metabolize EPA to various HEPE isomers. However, the contribution of the COX pathway to the specific formation of this compound is considered minor compared to the LOX pathway.

-

Cytochrome P450 (CYP) Pathway: Certain CYP enzymes can also oxygenate EPA to produce a variety of HEPE isomers, including 11-HEPE. The specificity of different CYP isoforms for the 11-position is an area of ongoing research.

dot graph TD; A[Eicosapentaenoic Acid (EPA)] -- 11-Lipoxygenase (11-LOX) --> B(11(S)-Hydroperoxyeicosapentaenoic Acid (11(S)-HpEPE)); B -- Glutathione Peroxidase --> C(11(S)-Hydroxyeicosapentaenoic Acid (this compound)); subgraph Cell Membrane A end subgraph Cytosol B C end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF C --> D{Resolution of Inflammation}; style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF D --> E[Inhibition of Neutrophil Infiltration]; D --> F[Enhancement of Macrophage Efferocytosis]; style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 end

Caption: Biosynthesis of this compound from EPA.

Mechanism of Action in Resolving Inflammation

The pro-resolving activities of this compound are believed to be executed through its influence on key immune cells, primarily neutrophils and macrophages. While a specific high-affinity receptor for this compound has not yet been definitively identified, its actions are consistent with the engagement of cell surface receptors that trigger intracellular signaling cascades to modulate cellular functions.

Inhibition of Neutrophil Infiltration

A hallmark of acute inflammation is the rapid influx of neutrophils to the site of injury or infection. While essential for host defense, excessive or prolonged neutrophil presence can lead to tissue damage. Pro-resolving mediators, including hypothetically this compound, play a crucial role in limiting this infiltration.

Hypothesized Mechanism:

This compound is thought to inhibit neutrophil chemotaxis, the directed migration of neutrophils towards chemoattractants like N-formylmethionyl-leucyl-phenylalanine (fMLP) or leukotriene B4 (LTB4). This inhibition reduces the number of neutrophils arriving at the inflammatory site, thereby dampening the inflammatory response.

Enhancement of Macrophage Efferocytosis

The clearance of apoptotic neutrophils by macrophages, a process termed efferocytosis, is a critical step in the resolution of inflammation. This process prevents the release of pro-inflammatory contents from dying cells and promotes a switch towards a pro-resolving macrophage phenotype.

Hypothesized Mechanism:

This compound is proposed to enhance the phagocytic capacity of macrophages, leading to more efficient engulfment of apoptotic cells. This action contributes to the timely removal of cellular debris and the production of anti-inflammatory and pro-resolving mediators by macrophages.

Caption: Proposed signaling pathway for this compound.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data specifically for this compound. Much of its function is inferred from studies on related HEPE isomers. Research has shown that other HEPEs, such as 12-HEPE and 15-HEPE, exhibit anti-inflammatory properties. For instance, studies on psoriatic arthritis have found positive correlations between disease activity and the levels of 11-HEPE, 12-HEPE, and 15-HEPE, suggesting a potential counter-regulatory role in inflammation.[1] However, specific dose-response curves and IC50 values for this compound's effects on neutrophil migration and efferocytosis are not yet well-established in the literature.

Table 1: Effects of HEPEs on Immune Cell Function (Illustrative)

| Mediator | Cell Type | Assay | Concentration | Effect |

| This compound | Neutrophils | Chemotaxis | Not specified | Inhibition (Hypothesized) |

| This compound | Macrophages | Efferocytosis | Not specified | Enhancement (Hypothesized) |

| 12-HEPE | Macrophages | Foam Cell Formation | Not specified | Inhibition |

| 15-HEPE | Neutrophils | Migration | Not specified | Inhibition |

Experimental Protocols

Detailed and standardized protocols are crucial for advancing our understanding of this compound. Below are generalized methodologies for key assays used to assess its pro-resolving functions. Researchers should optimize concentrations and incubation times for this compound based on preliminary experiments.

Neutrophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit the directional migration of neutrophils toward a chemoattractant.

Materials:

-

Freshly isolated human neutrophils

-

Boyden chamber or transwell inserts (3-5 µm pore size)

-

Chemoattractant (e.g., fMLP at 10-100 nM or LTB4 at 1-10 nM)

-

This compound (to be tested at various concentrations, e.g., 1-1000 nM)

-

Assay buffer (e.g., HBSS with Ca2+/Mg2+ and 0.1% BSA)

-

Cell staining and imaging equipment

Procedure:

-

Isolate neutrophils from healthy donor blood using density gradient centrifugation.

-

Resuspend neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.

-

Pre-incubate neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the transwell inserts into the wells and add the pre-incubated neutrophil suspension to the upper chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the inserts and fix and stain the membrane.

-

Count the number of migrated cells on the underside of the membrane using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

dot graph [rankdir=LR]; node [shape=box, style="filled,rounded", fontcolor="#202124", fillcolor="#F1F3F4"]; A [label="Isolate Human\nNeutrophils"]; B [label="Pre-incubate with\nthis compound"]; C [label="Add Chemoattractant\nto Lower Chamber"]; D [label="Add Neutrophils\nto Upper Chamber"]; E [label="Incubate\n(60-90 min)"]; F [label="Fix, Stain, and\nCount Migrated Cells"]; A -> B; B -> D; C -> D; D -> E; E -> F; style A fill="#4285F4", fontcolor="#FFFFFF"; style B fill="#FBBC05"; style C fill="#FBBC05"; style D fill="#EA4335", fontcolor="#FFFFFF"; style E fill="#34A853", fontcolor="#FFFFFF"; style F fill="#4285F4", fontcolor="#FFFFFF";

Caption: Neutrophil Chemotaxis Assay Workflow.

Macrophage Efferocytosis Assay

This assay quantifies the ability of this compound to enhance the engulfment of apoptotic cells by macrophages.

Materials:

-

Human monocyte-derived macrophages (hMDMs) or a macrophage cell line (e.g., THP-1)

-

Neutrophils for induction of apoptosis

-

Fluorescent dye for labeling neutrophils (e.g., pHrodo Red)

-

This compound (to be tested at various concentrations, e.g., 1-1000 nM)

-

Culture medium and plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Differentiate monocytes into macrophages over 5-7 days.

-

Isolate neutrophils and induce apoptosis (e.g., by UV irradiation or culture overnight).

-

Label apoptotic neutrophils with a pH-sensitive fluorescent dye.

-

Pre-treat macrophages with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1 (neutrophils to macrophages).

-

Incubate for 60-120 minutes to allow for phagocytosis.

-

Wash the cells to remove non-engulfed neutrophils.

-

Quantify efferocytosis by measuring the fluorescence of macrophages using a flow cytometer or by imaging with a fluorescence microscope.

-

Calculate the phagocytic index (percentage of macrophages that have engulfed at least one apoptotic cell) for each condition.

Caption: Macrophage Efferocytosis Assay Workflow.

Conclusion and Future Directions

This compound is a promising, yet understudied, bioactive lipid mediator with the potential to contribute significantly to the resolution of inflammation. Its hypothesized roles in limiting neutrophil influx and promoting the clearance of apoptotic cells place it at a critical juncture in the transition from a pro-inflammatory to a pro-resolving state. However, to fully elucidate its therapeutic potential, further research is imperative.

Key areas for future investigation include:

-

Definitive Receptor Identification: The identification and characterization of a specific receptor for this compound is a critical next step to understanding its molecular mechanism of action.

-

Quantitative In Vitro and In Vivo Studies: Rigorous dose-response studies are needed to quantify the potency of this compound in inhibiting neutrophil chemotaxis and enhancing macrophage efferocytosis. Furthermore, its efficacy in preclinical models of inflammatory diseases needs to be established.

-

Modulation of Cytokine and Chemokine Profiles: In-depth studies are required to determine the specific effects of this compound on the production of pro- and anti-inflammatory cytokines and chemokines by various immune cells.

-

Synergistic and Precursor Roles: Investigating the potential for this compound to act as a precursor to more potent di- or tri-hydroxy-eicosanoids, or to act synergistically with other SPMs, will provide a more complete picture of its role in the resolution of inflammation.

The continued exploration of this compound and its signaling pathways holds the promise of uncovering novel therapeutic strategies for a wide range of inflammatory disorders.

References

11(S)-HEPE: A Precursor to Bioactive Lipid Mediators – An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). While its own biological activities in the resolution of inflammation are an area of active investigation, its role as a precursor to other potent signaling molecules is of significant interest. This technical guide provides a comprehensive overview of the metabolic pathways through which this compound is converted into downstream lipid mediators, focusing on the formation of 11,12-dihydroxyeicosapentaenoic acid (11,12-diHEPE) and 11-oxo-eicosapentaenoic acid (11-oxo-EPE). This document details the enzymatic processes, presents available quantitative data, outlines experimental protocols for studying these transformations, and provides visual representations of the key pathways and workflows.

Biosynthesis of this compound from Eicosapentaenoic Acid (EPA)

The initial formation of this compound from EPA is a critical prerequisite for its subsequent metabolism. This conversion is catalyzed by several enzymatic pathways, with the stereochemistry of the resulting hydroxyl group being enzyme-dependent.

-

Lipoxygenases (LOX): Specific lipoxygenase isozymes can introduce molecular oxygen at the C-11 position of EPA to form 11-hydroperoxyeicosapentaenoic acid (11-HpEPE), which is then reduced to 11-HEPE. The specific LOX enzyme determines the stereospecificity (S or R) of the hydroxyl group.

-

Cyclooxygenases (COX): Both COX-1 and COX-2 can metabolize EPA to 11-HpEPE, which is subsequently reduced to 11-HEPE.

-

Cytochrome P450 (CYP) Monooxygenases: Certain CYP enzymes can also hydroxylate EPA to form 11-HEPE.

Metabolic Pathways of this compound Conversion

Once formed, this compound can serve as a substrate for further enzymatic modification, leading to the generation of other bioactive lipid mediators. The two primary pathways identified are the formation of a dihydroxy derivative and an oxo derivative.

Conversion to 11,12-dihydroxyeicosapentaenoic acid (11,12-diHEPE)

The formation of dihydroxy metabolites from monohydroxy fatty acids is a known metabolic route. In the case of this compound, this is proposed to occur via a two-step enzymatic process primarily involving cytochrome P450 enzymes and epoxide hydrolase.

-

Epoxidation: A CYP450 monooxygenase likely catalyzes the epoxidation of the double bond adjacent to the hydroxyl group, forming an unstable epoxide intermediate.

-

Hydrolysis: The epoxide is then hydrolyzed by an epoxide hydrolase to yield the vicinal diol, 11,12-diHEPE.

The biological activities of 11,12-diHEPE are not yet well-characterized but are an area of ongoing research.

Conversion to 11-oxo-eicosapentaenoic acid (11-oxo-EPE)

The oxidation of the hydroxyl group of this compound to a ketone functionality results in the formation of 11-oxo-EPE. This conversion is likely catalyzed by a specific dehydrogenase. While the direct dehydrogenation of this compound is not extensively documented, the conversion of the analogous arachidonic acid metabolite, 11(R)-HETE, to 11-oxo-ETE is known to be catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1]. It is plausible that a similar hydroxyeicosanoid dehydrogenase acts on this compound.

11-oxo-EPE is known to possess biological activities, including antiproliferative effects in certain cancer cell lines[2].

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the metabolic fate of this compound, the following diagrams illustrate the key signaling pathways and a general experimental workflow for their investigation.

Quantitative Data

Quantitative data on the enzymatic conversion of this compound is limited. The following tables summarize available kinetic parameters for related enzymes and typical concentrations of HEPEs found in biological systems to provide a frame of reference for experimental design.

Table 1: Kinetic Parameters of Related Enzymes

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (nmol/min/nmol P450 or min-1) |

| Ovine COX-2 | Arachidonic Acid | Prostaglandins, 11(R)-HETE, 15(S)-HETE | 5 | 38.5 min-1 |

| Human CYP4F2 | Arachidonic Acid | 20-HETE | 12 | 228 min-1 |

| Nostoc sp. 11R-LOX | Arachidonic Acid | 11(R)-HETE | - | 7.9 µM min-1 g-1 cells |

Data inferred from studies on arachidonic acid metabolism by analogous enzymes.

Table 2: Reported Concentrations of HEPEs in Biological Samples

| Analyte | Biological Matrix | Concentration Range |

| 11-HEPE | Mouse Liver | ~ 1-5 ng/g |

| 12-HEPE | Human Platelets | ~ 5-20 ng/108 cells |

| 15-HEPE | Human Plasma | ~ 0.1-1 ng/mL |

Concentrations can vary significantly depending on the species, tissue, and physiological state.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to investigate the role of this compound as a precursor to other lipid mediators.

In Vitro Metabolism of this compound using Recombinant Enzymes

Objective: To determine if a specific enzyme (e.g., a recombinant human CYP450 isoform or a dehydrogenase) can metabolize this compound and to identify the resulting products.

Materials:

-

Recombinant human enzyme (e.g., CYP2C8, CYP2J2, or 15-PGDH)

-

This compound

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Cofactors (e.g., NADPH for CYP enzymes, NAD+ for dehydrogenases)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., d8-11(S)-HEPE)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the recombinant enzyme (e.g., 10-50 pmol), and any necessary cofactors.

-

Substrate Addition: Add this compound to the reaction mixture to a final concentration of 1-10 µM.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the mixture to precipitate the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

LC-MS/MS Analysis: Reconstitute the sample in the initial mobile phase and analyze by LC-MS/MS to identify and quantify the metabolites.

Analysis of this compound and its Metabolites by LC-MS/MS

Objective: To separate, identify, and quantify this compound and its metabolites (11,12-diHEPE and 11-oxo-EPE) in a biological sample.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from 30% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 319.2 -> 167.1

-

11,12-diHEPE: m/z 335.2 -> 183.1

-

11-oxo-EPE: m/z 317.2 -> 165.1

-

d8-11(S)-HEPE (Internal Standard): m/z 327.2 -> 171.1

-

-

Collision Energy and other MS parameters: Optimize for each analyte and instrument.

Quantification:

-

Generate a standard curve for each analyte using authentic standards.

-

Calculate the concentration of each metabolite in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Conclusion

This compound serves as a branching point in the complex network of lipid mediator biosynthesis. Its conversion to downstream metabolites such as 11,12-diHEPE and 11-oxo-EPE expands its potential biological significance beyond its own direct actions. The elucidation of these metabolic pathways and the biological functions of the resulting products are crucial for understanding the resolution of inflammation and for the development of novel therapeutic strategies targeting these processes. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the intricate role of this compound as a precursor to other important lipid mediators.

References

Cellular Targets of 11(S)-HEPE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA)[1]. It exists as two stereoisomers, this compound and 11(R)-HEPE, whose biological activities may differ[2]. As a member of the eicosanoid family, this compound is presumed to play a role in inflammatory processes[3]. While its biological functions are not as extensively characterized as other HEPE isomers, emerging research suggests that it possesses anti-inflammatory properties and may be a key player in the resolution phase of inflammation[2]. This technical guide provides a comprehensive overview of the current understanding of the cellular targets of this compound, including its metabolism, potential receptors, and signaling pathways. It also details relevant experimental protocols to facilitate further research into this promising lipid mediator.

Data Presentation

Enzymatic Synthesis of this compound

The biosynthesis of 11-HEPE from EPA is a complex process involving several key enzymatic pathways. The specific cellular context and enzymatic profile determine the predominant route of synthesis[3].

| Enzyme Family | Specific Enzymes | Role in 11-HEPE Synthesis |

| Lipoxygenases (LOX) | Specific 11-LOX enzymes | Catalyze the stereospecific insertion of molecular oxygen into EPA to form 11-hydroperoxyeicosapentaenoic acid (11-HpEPE), which is then reduced to 11-HEPE. |

| Cyclooxygenases (COX) | COX-1 and COX-2 | Can convert EPA into 11-HpEPE, which is subsequently reduced to 11-HEPE. Aspirin-acetylated COX-2 also utilizes EPA as a substrate to generate HEPEs. |